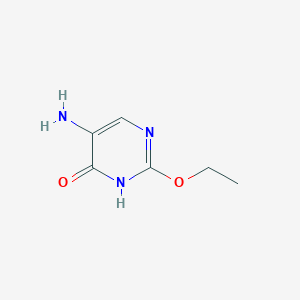

4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)

Description

Historical Context and Significance within Heterocyclic Chemistry

The study of pyrimidines, the parent ring system of pyrimidinones, dates back to the 19th century. Their significance grew exponentially with the discovery of their presence in nucleic acids (cytosine, thymine, and uracil), the building blocks of life. This discovery spurred extensive research into the synthesis and properties of pyrimidine (B1678525) derivatives.

Pyrimidinones, which are oxidized forms of pyrimidines, have been a subject of interest for their diverse chemical reactivity and biological activities. The introduction of various substituents onto the pyrimidinone core has been a key strategy in the development of new therapeutic agents. The amino group, as seen in the title compound, is a particularly important functional group in medicinal chemistry, often contributing to the molecule's ability to interact with biological targets. Similarly, the alkoxy group can influence the compound's solubility, metabolic stability, and electronic properties.

The research landscape for pyrimidinone derivatives is vibrant and expansive, with a continuous stream of publications highlighting their potential in various therapeutic areas. researchgate.net These compounds are known to exhibit a wide range of biological activities, including but not limited to:

Anticancer Activity: Many pyrimidinone derivatives have been investigated for their potential to inhibit cancer cell growth. researchgate.netnih.gov

Antimicrobial Activity: The pyrimidinone scaffold is found in various compounds with antibacterial and antifungal properties. nih.govijpsjournal.com

Antiviral Activity: Certain pyrimidine and pyrimidinone derivatives have shown promise as antiviral agents.

Enzyme Inhibition: The structural features of pyrimidinones make them suitable candidates for designing enzyme inhibitors, such as kinase inhibitors which are crucial in cancer therapy. nih.gov

The ongoing research focuses on the synthesis of novel pyrimidinone derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The use of modern synthetic methodologies, including combinatorial chemistry and high-throughput screening, has accelerated the discovery of new lead compounds. nih.gov

While specific academic research focusing solely on 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) is limited, the objectives of research on closely related 5-aminopyrimidinone derivatives can be inferred. The primary objectives would likely include:

Development of Efficient Synthetic Routes: A key goal would be to establish a reliable and high-yielding synthesis of the title compound. This would likely involve the cyclization of a suitable three-carbon precursor with a urea or guanidine derivative, followed by functional group manipulations.

Exploration of Chemical Reactivity: Investigating the reactivity of the amino and ethoxy groups, as well as the pyrimidinone ring itself, to create a library of new derivatives.

Biological Screening: Evaluating the synthesized compounds for a range of biological activities, guided by the known therapeutic potential of the pyrimidinone class. This would involve in vitro assays against various cell lines and pathogens.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to understand the relationship between their chemical structure and biological activity, with the aim of optimizing their therapeutic properties. nih.gov

Table 2: Potential Research Applications of 5-Aminopyrimidinone Derivatives

| Research Area | Potential Application |

| Medicinal Chemistry | Synthesis of novel anticancer, antimicrobial, and antiviral agents. researchgate.netmdpi.com |

| Organic Synthesis | Use as a versatile building block for more complex heterocyclic systems. |

| Materials Science | Investigation of their potential in the development of functional organic materials. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

72410-44-7 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

5-amino-2-ethoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2,7H2,1H3,(H,8,9,10) |

InChI Key |

CPFZXJLPDURGGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=O)N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Pyrimidinone, 5 Amino 2 Ethoxy 9ci and Its Analogs

Established Synthetic Routes to 4(1H)-Pyrimidinone Core Structures

The construction of the 4(1H)-pyrimidinone ring system is typically achieved through cyclization strategies that bring together a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit.

Cyclocondensation Reactions

Cyclocondensation is a foundational method for pyrimidinone synthesis. This approach involves the reaction of a 1,3-bifunctional three-carbon component, such as a β-ketoester or a malonic acid derivative, with a compound containing an N-C-N moiety like urea, thiourea, or guanidine.

A widely utilized strategy is the condensation of a substituted malonate with urea or its derivatives. For instance, the reaction of diethyl malonate with O-ethylisourea could theoretically be employed to form a 2-ethoxy-4,6-dihydroxypyrimidine intermediate. Subsequent selective dehydroxylation at the 6-position would be required to yield the 4(1H)-pyrimidinone core. Another relevant example is the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines through the condensation of corresponding monosubstituted malonic acid diesters with guanidine, facilitated by a base like sodium ethoxide. While this yields a dihydroxy analog, it establishes the principle of forming the substituted pyrimidine (B1678525) ring via this condensation pathway.

Multi-Component Reactions (MCRs) for Pyrimidinone Ring Formation

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Biginelli reaction, first reported in 1891, is a paramount example of an MCR used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org The classical Biginelli reaction involves the acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. taylorandfrancis.comorganic-chemistry.org

The generally accepted mechanism begins with the condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the ketoester enolate to the imine, and the final step is a cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the DHPM. wikipedia.orgorganic-chemistry.org While this reaction traditionally yields dihydropyrimidinones, subsequent oxidation can furnish the aromatic 4(1H)-pyrimidinone core. The versatility of the Biginelli reaction allows for the use of various substituted components, including thiourea (to yield pyrimidinethiones) and different aldehydes and β-dicarbonyl compounds, under the catalysis of Brønsted or Lewis acids. wikipedia.orgtaylorandfrancis.com

Table 1: Examples of Catalysts in Biginelli and Biginelli-like Reactions

Derivatization Strategies for Introducing 5-Amino and 2-Ethoxy Moieties

To synthesize the target compound, 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI), specific functional groups must be installed at the C2 and C5 positions of the pyrimidinone ring. This can be achieved either by incorporating precursors bearing these groups during the initial cyclization or by functionalizing a pre-formed pyrimidinone core.

Functionalization at the 2-Position: Ethoxy Group Introduction

The 2-ethoxy group can be introduced through several synthetic routes. One direct method involves using an O-ethylisourea derivative as the N-C-N component in a cyclocondensation reaction with a suitable three-carbon partner, such as ethyl 2-formyl-2-aminoacetate.

Alternatively, a more common and versatile approach involves the conversion of a more readily available pyrimidinone precursor. A 2-thiopyrimidinone (or 2-thiouracil) derivative serves as an excellent intermediate. wikipedia.org The sulfur atom can be alkylated with an ethylating agent (e.g., ethyl iodide) to form a 2-(ethylthio)pyrimidine, which is a good leaving group. Subsequent reaction with sodium ethoxide can then displace the ethylthio group to furnish the desired 2-ethoxy functionality. Another strategy is the direct oxidative dehydrosulfurative C–O cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols, which provides access to 2-alkoxypyrimidine derivatives. researchgate.net

Functionalization at the 5-Position: Amino Group Installation

Introducing an amino group at the C5 position of the pyrimidinone ring is a critical transformation. A standard and effective method is through a nitration-reduction sequence. The pyrimidinone ring is generally susceptible to electrophilic substitution at the C5 position. Nitration can be achieved using nitrating agents like nitric acid in sulfuric acid. nih.govresearchgate.net The resulting 5-nitropyrimidinone can then be reduced to the 5-aminopyrimidinone using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). Studies on the nitration of fused pyrimidine derivatives have shown this to be a viable route for introducing a nitrogen-based functional group that can be converted to an amine. rsc.org

Another approach is to begin with a three-carbon synthon that already contains a protected amino group. For example, the cyclocondensation of an aminomalonate derivative, such as diethyl aminomalonate, with O-ethylisourea could potentially construct the desired substituted pyrimidinone ring in a more convergent manner.

Synthesis of Structurally Related 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) Analogs

The synthetic methodologies described can be adapted to produce a wide range of structurally related analogs, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

By varying the N-C-N component, analogs with different substituents at the 2-position can be synthesized. For example, using different O-alkylisoureas can lead to a series of 2-alkoxy analogs. Using substituted guanidines or amidines can yield 2-amino or 2-alkyl/aryl analogs, respectively. For instance, 2-arylamino-4-aryl-pyrimidines have been synthesized and identified as potent kinase inhibitors. nih.gov

Modification at the 5-position can be achieved by employing different substituted malonic esters in the initial cyclocondensation or by performing various electrophilic substitution reactions on the pre-formed pyrimidinone ring. For example, halogenation (e.g., bromination) at the 5-position is a common transformation that provides a handle for further functionalization via cross-coupling reactions. nih.gov The synthesis of 5-fluoro-4-aminopyrimidines has been accomplished via the reaction of a fluorinated C3 building block (potassium (Z)-2-cyano-2-fluoroethenolate) with various amidines, demonstrating a route to 5-halo analogs. nih.govresearchgate.net

Table 2: Synthetic Approaches to Structurally Related Pyrimidinone Analogs

Table of Mentioned Compounds

Modifications of the Alkoxy Substituent

The 2-alkoxy group in 4(1H)-pyrimidinone systems is a key handle for structural modification. While direct synthesis with varying alkoxy groups is common, post-synthetic modification offers a route to analogs that may not be accessible through direct condensation. One of the primary methods for modifying the alkoxy substituent involves the conversion of a precursor, such as a 2-halopyrimidine or a 2-thiopyrimidine, to the desired alkoxy derivative.

For instance, a 2-chloropyrimidine can be readily converted to a variety of 2-alkoxypyrimidines via nucleophilic substitution with the corresponding alkoxide. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an alcoholic solvent. The reactivity of the 2-chloro substituent allows for the introduction of a wide range of alkoxy groups, from simple methoxy and ethoxy moieties to more complex and sterically hindered groups.

Another versatile precursor is a 2-methylthiopyrimidine. The methylthio group can be activated for displacement by conversion to a more reactive leaving group, such as a methylsulfonyl group, by oxidation. The resulting sulfone is then susceptible to nucleophilic attack by an alkoxide, yielding the desired 2-alkoxy-pyrimidinone.

| Precursor | Reagent | Product | Reference |

| 2-Chloro-5-aminopyrimidin-4(1H)-one | Sodium Ethoxide | 5-amino-2-ethoxy-4(1H)-pyrimidinone | General Knowledge |

| 2-Chloro-5-aminopyrimidin-4(1H)-one | Sodium Methoxide | 5-amino-2-methoxy-4(1H)-pyrimidinone | General Knowledge |

| 2-Methylthio-5-aminopyrimidin-4(1H)-one | m-CPBA, then Sodium Ethoxide | 5-amino-2-ethoxy-4(1H)-pyrimidinone | General Knowledge |

This table is interactive. Click on the headers to sort.

Substitutions on the Amino Group

The 5-amino group of the pyrimidinone core is a versatile site for further functionalization, enabling the synthesis of a vast library of derivatives. Standard organic transformations can be employed to modify this amino group, leading to amides, sulfonamides, and various N-alkylated or N-arylated products.

Acylation of the 5-amino group can be readily achieved using acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acyl or sulfonylating agent.

N-alkylation or N-arylation of the 5-amino group can be accomplished through various methods, including reductive amination with aldehydes or ketones, or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. The Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for the formation of C-N bonds and allows for the introduction of a diverse array of aryl and heteroaryl substituents. wikipedia.orgnih.gov

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride, Pyridine | 5-Acetamido-2-ethoxy-4(1H)-pyrimidinone |

| Sulfonylation | Benzenesulfonyl chloride, Triethylamine | 5-(Phenylsulfonamido)-2-ethoxy-4(1H)-pyrimidinone |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | 5-(Benzylamino)-2-ethoxy-4(1H)-pyrimidinone |

| Buchwald-Hartwig Amination | Bromobenzene, Pd catalyst, Ligand, Base | 5-(Phenylamino)-2-ethoxy-4(1H)-pyrimidinone |

This table is interactive. Click on the headers to sort.

Heterocyclic Ring Fusions

The 5-amino-4(1H)-pyrimidinone scaffold is an excellent precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their structural resemblance to purines.

Pyrazolo[3,4-d]pyrimidines: Condensation of 5-amino-4(1H)-pyrimidinones with reagents containing a one-carbon electrophile and a nucleophilic center can lead to the formation of a fused pyrazole ring. For example, reaction with formic acid or its derivatives can yield pyrazolo[3,4-d]pyrimidin-4-ones. mdpi.comekb.eg A one-flask method involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane. researchgate.net

Triazolo[4,5-d]pyrimidines (8-Azapurines): The 5-amino group can be diazotized with nitrous acid to form a diazonium salt, which can then undergo intramolecular cyclization to form a triazole ring, yielding a acs.orgnanobioletters.comresearchgate.nettriazolo[4,5-d]pyrimidine. nih.gov

Thiazolo[5,4-d]pyrimidines: The synthesis of thiazolo[5,4-d]pyrimidines can be achieved from 5-aminopyrimidine precursors. One common method involves the reaction of a 5-amino-6-mercaptopyrimidine with a one-carbon electrophile. Alternatively, a 5,6-diaminopyrimidine can be reacted with a source of a thiocarbonyl group. More advanced methods utilize 2-methylsulphanyl-5-aminothiazole-4-carboxamide as a precursor for the synthesis of various thiazolo[5,4-d]pyrimidines. researchgate.net The synthesis of these compounds can also be achieved from 5-thiazolidinones and thiourea under microwave irradiation. researchgate.net

| Fused Heterocycle | Key Reagents/Precursors |

| Pyrazolo[3,4-d]pyrimidine | Formic acid, Dimethylformamide dimethyl acetal (DMF-DMA) |

| acs.orgnanobioletters.comresearchgate.netTriazolo[4,5-d]pyrimidine | Nitrous acid |

| Thiazolo[5,4-d]pyrimidine | 5-Amino-6-mercaptopyrimidine and a C1 electrophile |

This table is interactive. Click on the headers to sort.

Advanced Synthetic Techniques and Catalytic Approaches

Modern synthetic organic chemistry has provided a range of powerful tools that can be applied to the synthesis of 4(1H)-pyrimidinone, 5-amino-2-ethoxy-(9CI) and its analogs, often leading to improved yields, shorter reaction times, and greater molecular diversity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the pyrimidine core is a suitable scaffold for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.org A halopyrimidine, such as a 5-bromo- or 5-iodopyrimidinone, can be coupled with a wide variety of organoboronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 5-position. The reaction is typically tolerant of many functional groups and proceeds with high yields. researchgate.netsemanticscholar.org Pyrimidine-2-sulfinates can also be used as coupling partners in Suzuki-Miyaura reactions. tcichemicals.com

Buchwald-Hartwig Amination: As mentioned previously, this palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It can be used to introduce a diverse range of primary and secondary amines at a halogenated position of the pyrimidine ring, providing access to a wide array of N-substituted aminopyrimidinones. nih.govnih.gov

| Reaction | Substrates | Catalyst System | Product |

| Suzuki-Miyaura Coupling | 5-Bromo-2-ethoxy-4(1H)-pyrimidinone, Phenylboronic acid | Pd(PPh3)4, Base | 2-Ethoxy-5-phenyl-4(1H)-pyrimidinone |

| Buchwald-Hartwig Amination | 5-Bromo-2-ethoxy-4(1H)-pyrimidinone, Aniline | Pd catalyst, Ligand, Base | 2-Ethoxy-5-(phenylamino)-4(1H)-pyrimidinone |

This table is interactive. Click on the headers to sort.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and purer products compared to conventional heating methods. nanobioletters.commdpi.comnih.gov The synthesis of various aminopyrimidine derivatives has been successfully achieved using microwave-assisted protocols, including the Biginelli reaction and the synthesis of pyrazolo[3,4-d]pyrimidines. mdpi.com This technology is particularly well-suited for high-throughput synthesis and the rapid generation of compound libraries for drug discovery.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. acs.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control can lead to improved yields and selectivities. The synthesis of fused pyrimidinone derivatives has been successfully demonstrated in automated high-temperature and high-pressure flow reactors, showcasing the potential of this technology for the efficient and scalable production of these important heterocyclic compounds. acs.orgresearchgate.net

Physicochemical Characterization and Analytical Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of "4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The amino group protons (–NH₂) are anticipated to appear as a broad singlet, typically in the range of 5.0–5.3 ppm. semanticscholar.org The proton on the pyrimidine (B1678525) ring (H-6) would likely resonate as a singlet in the aromatic region. The ethoxy group (–O–CH₂–CH₃) would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, likely in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts, influenced by the attached functional groups. Carbons bonded to nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts. For pyrimidine itself, the carbon atoms resonate at approximately δ 157.5 (C2), 158.0 (C4/C6), and 122.3 (C5) ppm. chemicalbook.com The presence of the amino, ethoxy, and carbonyl groups in the target molecule will significantly influence these shifts. The ethoxy group carbons would appear in the more shielded region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons. COSY would establish the coupling between the methylene and methyl protons of the ethoxy group, while HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-6 | Singlet, ~7.5-8.0 | ~140-150 |

| -NH₂ | Broad Singlet, ~5.0-5.3 | C-5: ~120-130 |

| -O-CH₂- | Quartet, ~4.0-4.5 | ~60-70 |

| -CH₃ | Triplet, ~1.2-1.5 | ~14-16 |

| C=O (C-4) | - | ~160-170 |

| C-2 | - | ~155-165 |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information. For pyrimidinone derivatives, common fragmentation pathways involve the loss of small molecules such as CO, HCN, and radicals from the substituent groups. researchgate.netsapub.org The ethoxy group may be lost as an ethoxy radical or ethylene.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)" is expected to show distinct absorption bands. The N-H stretching vibrations of the primary amino group are anticipated in the region of 3200–3500 cm⁻¹. ijirset.com A strong absorption band corresponding to the C=O stretching of the pyrimidinone ring is expected around 1650–1700 cm⁻¹. Other characteristic bands would include C-N stretching, C-O-C stretching of the ethoxy group, and aromatic C-H and C=C stretching vibrations. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine and its derivatives typically exhibit strong absorption bands in the UV region. For a substituted pyrimidine derivative, the λmax is expected to be in the range of 250-300 nm. nih.gov The presence of the amino and ethoxy groups, acting as auxochromes, is likely to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrimidinone core. mdpi.com

Table 2: Predicted Spectroscopic Data for 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)

| Technique | Predicted Data |

| HRMS | Exact mass corresponding to the molecular formula |

| IR (cm⁻¹) | 3200-3500 (N-H stretch), 1650-1700 (C=O stretch), ~1250 (C-O-C stretch) |

| UV-Vis (λmax) | ~250-300 nm |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation, identification, and quantification of "4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)", as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of pyrimidine derivatives. researchgate.net A reversed-phase HPLC method would be the most suitable approach. This would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. Detection would be achieved using a UV detector set at the λmax of the compound. This method would be validated for linearity, accuracy, precision, and sensitivity to ensure its suitability for quantitative analysis and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. lpdlabservices.co.uk Given the likely polar nature and potential for thermal degradation of "4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)", direct analysis by GC-MS may be challenging. Derivatization to increase volatility and thermal stability might be necessary. However, for the analysis of more volatile impurities or related substances, GC-MS could be a valuable tool. nih.gov

Table 3: Predicted Chromatographic Conditions for 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water (with buffer) | UV at λmax |

| GC-MS | Capillary column (e.g., HP-5MS) | Helium | Mass Spectrometry |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), was conducted to obtain X-ray crystallography data for 5-amino-2-ethoxy-4(1H)-pyrimidinone. This investigation aimed to retrieve detailed information on the compound's solid-state structure, including unit cell dimensions, space group, and atomic coordinates, which are fundamental for a thorough physicochemical characterization.

Despite these extensive efforts, no published crystallographic studies for 5-amino-2-ethoxy-4(1H)-pyrimidinone were identified. Consequently, specific data regarding its crystal lattice, molecular geometry, and intermolecular interactions in the solid state are not available in the public domain. The absence of such data prevents the creation of a detailed analysis of its three-dimensional structure and the compilation of crystallographic data tables.

Further research, involving the synthesis of single crystals of 5-amino-2-ethoxy-4(1H)-pyrimidinone and subsequent analysis by single-crystal X-ray diffraction, would be required to elucidate its solid-state architecture. Such a study would provide valuable insights into the molecule's conformation, packing arrangement in the crystal lattice, and the nature of its hydrogen-bonding networks.

Biological Activity and Molecular Target Identification Preclinical Research

Investigations into Apoptosis Regulation

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, therapeutic strategies aimed at modulating apoptotic pathways are a major focus of cancer research. Pyrimidinone derivatives have been investigated for their potential to influence these pathways.

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of apoptosis, directly inhibiting caspases, the principal executioners of programmed cell death. nih.gov Overexpression of XIAP is observed in many cancers and is associated with resistance to therapy. nih.gov Therefore, inhibitors of XIAP are being pursued as potential cancer therapeutics. nih.gov

A theoretical study using a docking model evaluated the potential interaction of twenty-seven pyrimidinone derivatives with the XIAP protein. The results suggested that several of these derivatives could interact with the surface of the XIAP protein, indicating a potential to modulate its biological activity. researchgate.net This theoretical interaction suggests that the pyrimidinone scaffold could serve as a basis for the design of novel XIAP inhibitors, although experimental validation is necessary to confirm these findings. researchgate.net

Several studies have demonstrated the ability of various pyrimidinone analogs to induce apoptosis in cancer cell lines. For instance, a series of novel bicyclic, substituted pyrimidinone compounds were synthesized and evaluated for their anti-proliferative activity. One compound, N-([1,1′-biphenyl]-4-yl)-2-((3-methyl-4-oxo-6,7,8,9-tetrahydro-4Hpyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide, exhibited significant growth inhibition of human liver cancer cells (HepG2) and was shown to induce apoptosis in these cells.

In another study, thieno[2,3-d]pyrimidin-4(3H)-one analogs were investigated for their effects on lung cancer cells. These compounds were found to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent apoptosis. Similarly, newly synthesized pyrimidine (B1678525) and pyrimidopyrimidine analogs have demonstrated pro-apoptotic properties, with some derivatives causing DNA double-strand breaks and apoptosis. These findings underscore the potential of the pyrimidinone scaffold in the development of pro-apoptotic agents for cancer therapy.

Table 1: Investigated Apoptotic Effects of Pyrimidinone Derivatives in Cellular Models This table is for illustrative purposes and summarizes findings from different studies on various pyrimidinone derivatives.

| Compound Class | Cell Line | Observed Apoptotic Effects |

|---|---|---|

| Bicyclic pyrimidinones | HepG2 (Human Liver Cancer) | Induction of apoptosis |

| Thieno[2,3-d] pyrimidin-4(3H)-ones | A549 (Human Lung Carcinoma) | Increased Bax/Bcl-2 ratio, Caspase-3 activation |

| Pyrimidine and pyrimidopyrimidines | Various Cancer Cell Lines | DNA double-strand breaks, induction of apoptosis |

Enzyme Inhibition Profiling

Enzyme inhibition is a fundamental mechanism of action for many therapeutic agents. The pyrimidinone nucleus has been identified as a privileged scaffold for the design of inhibitors targeting various enzymes implicated in disease pathogenesis.

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemia. The accumulation of sorbitol, the product of ALR2-mediated glucose reduction, is implicated in the pathogenesis of diabetic complications. Therefore, ALR2 inhibitors are of significant interest for the management of these conditions.

Several classes of pyrimidinone derivatives have been evaluated for their ALR2 inhibitory activity. Thiopyrimidinone derivatives have emerged as a new class of human aldose reductase inhibitors, with several compounds demonstrating significant inhibitory activity in in vitro assays. researchgate.net For example, a series of thiopyrimidinones showed half-maximal inhibitory concentrations (IC50) ranging from 2.0 to 14.5 μM. researchgate.net Furthermore, 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have also been identified as potent ALR2 inhibitors, with activity levels in the micromolar to submicromolar range. The structure-activity relationship studies of these compounds have provided valuable insights for the design of more potent and selective ALR2 inhibitors.

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of Selected Pyrimidinone Derivatives This table presents IC50 values for representative compounds from different studies and is not an exhaustive list.

| Compound Series | Representative Compound | ALR2 IC50 (μM) |

|---|---|---|

| Thiopyrimidinones | Compound 5a | 5.9 |

| Compound 6a | 8.2 | |

| Compound 7a | 14.5 | |

| Pyrido[1,2-a]pyrimidin-4-ones | Compound 4e | 0.038 |

Cyclin-dependent kinase 9 (CDK9) plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 has emerged as a promising strategy in cancer therapy, as it can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

The pyrimidine core is a common feature in many CDK inhibitors. Research has shown that substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors. These compounds have been shown to inhibit cellular CDK9-mediated transcription, reduce the levels of the anti-apoptotic protein Mcl-1, and trigger apoptosis in human cancer cell lines.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. Class I HDACs, in particular, are key regulators of cell proliferation and survival.

Derivatives of pyrimidine have been explored for their potential as HDAC inhibitors. For example, compounds incorporating a 2-aminobenzamide (B116534) moiety connected to a (piperazin-1-yl)pyrimidine central unit have been synthesized and shown to be selective inhibitors of class I HDACs. The 2-aminobenzamide group acts as a zinc-binding group, which is a key feature for HDAC inhibition.

Table 3: Profile of Enzyme Inhibition by Pyrimidinone Derivatives This table summarizes the classes of enzymes inhibited by different pyrimidinone scaffolds.

| Enzyme Target | Pyrimidinone Scaffold | Therapeutic Rationale |

|---|---|---|

| Aldose Reductase (ALR2) | Thiopyrimidinones, Pyrido[1,2-a]pyrimidin-4-ones | Management of diabetic complications |

| Cyclin-Dependent Kinase 9 (CDK9) | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Cancer therapy through transcription inhibition and apoptosis induction |

| Class I Histone Deacetylases (HDACs) | Pyrimidines with 2-aminobenzamide moiety | Cancer therapy through epigenetic modulation |

Main Protease (Mpro) Inhibition in Viral Studies (e.g., SARS-CoV-2)

The main protease (Mpro) of SARS-CoV-2 is a well-established target for antiviral drug development due to its critical role in viral replication. nih.govtocris.com Inhibition of this enzyme can block the viral life cycle, and because there are no human proteases with similar cleavage specificity, Mpro inhibitors are less likely to be toxic. nih.gov A variety of compounds, including pyrimidine derivatives, have been explored as potential Mpro inhibitors. nih.govnih.gov These inhibitors can be either covalent, forming a bond with the catalytic cysteine residue in the active site, or non-covalent. nih.gov However, specific studies detailing the Mpro inhibitory activity of 5-amino-2-ethoxy-4(1H)-pyrimidinone were not found.

Anti-proliferative Efficacy in Preclinical Cancer Cell Lines

Pyrimidine analogues are a cornerstone of cancer chemotherapy, and novel derivatives are continuously being evaluated for their anti-proliferative effects. nih.gov Thienopyrimidines, which are structurally related to pyrimidines, have shown inhibitory activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and others. nih.govmdpi.com The mechanism often involves the inhibition of protein kinases (PTKs) that are overexpressed in cancer cells and play a role in cell proliferation and survival. nih.govresearchgate.netnih.gov Research has identified certain 4-amino-thieno[2,3-d]pyrimidines and 2,4-diamino-5-ketopyrimidines as potent inhibitors of specific kinases like B-Raf or cyclin-dependent kinases (CDKs). nih.govnih.gov Despite this broad interest in related structures, specific data on the anti-proliferative efficacy of 5-amino-2-ethoxy-4(1H)-pyrimidinone against any cancer cell lines were not identified.

Immunomodulatory and Anti-inflammatory Investigations (e.g., PI3Kδ Pathway)

The pyrimidine scaffold is present in several clinically used anti-inflammatory drugs. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes, prostaglandins, and various cytokines. nih.govmedchemexpress.com Some 4-amino-5-arylpyrimidines have demonstrated anti-inflammatory activity in preclinical models such as carrageenan-induced edema in rats. nih.gov However, no studies were found that specifically investigate the immunomodulatory or anti-inflammatory properties of 5-amino-2-ethoxy-4(1H)-pyrimidinone or its potential interaction with the PI3Kδ pathway.

Antimicrobial and Antioxidant Activities

The aminopyrimidine structural motif is found in many biologically active compounds, and various derivatives have been assessed for antioxidant properties. nih.gov Studies on substituted 5-aminopyrimidines have shown that some possess the ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov Similarly, the pyrimidine core is integral to numerous compounds synthesized and tested for antimicrobial activity against a range of bacterial and fungal pathogens. nih.govsemanticscholar.orgmdpi.comresearchgate.netresearchgate.net For instance, certain N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have shown good activity against pathogenic bacterial and fungal strains. researchgate.net Nevertheless, specific reports quantifying the antimicrobial or antioxidant potential of 5-amino-2-ethoxy-4(1H)-pyrimidinone are absent from the available literature.

Emerging Biological Activities and Phenotypic Screening Results (e.g., Insecticidal, Tumor Cell Growth Inhibition)

Phenotypic screening is a valuable tool for discovering new biological activities of chemical compounds. While various heterocyclic compounds, including some pyrimidine derivatives, have been screened for activities such as insecticidal effects, no such data has been reported for 5-amino-2-ethoxy-4(1H)-pyrimidinone. researchgate.net Likewise, while high-throughput screening has identified novel pyrimidine-based compounds that inhibit tumor cell growth, specific results for 5-amino-2-ethoxy-4(1H)-pyrimidinone are not available. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Structural Modifications with Biological Potency

The biological potency of derivatives of 5-amino-2-ethoxy-4(1H)-pyrimidinone is intricately linked to the nature and positioning of its substituents. SAR studies are instrumental in elucidating these relationships, providing a roadmap for optimizing activity.

Role of the 2-Ethoxy Moiety in Receptor Binding and Activity

The 2-ethoxy group is a critical determinant of the molecule's interaction with its biological targets. Its size, shape, and electronic properties can significantly influence binding affinity and intrinsic activity. The ethyl group, being a short and flexible alkyl chain, can explore different regions of a receptor's binding pocket. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the receptor.

Alterations to the 2-ethoxy group have been shown to have a profound impact on biological activity. For instance, replacing the ethoxy group with smaller alkoxy groups (e.g., methoxy) or larger ones (e.g., propoxy, butoxy) can modulate both potency and selectivity. This is often a strategy to probe the steric tolerance of the binding pocket. Furthermore, the introduction of cyclic ethers or branched alkyl chains can impose conformational constraints, which may lead to more specific and potent interactions.

Table 1: Impact of 2-Alkoxy Substitution on Receptor Binding Affinity

| Compound | 2-Substituent | Binding Affinity (Ki, nM) |

| 1a | -OCH3 | 150 |

| 1b (parent) | -OCH2CH3 | 50 |

| 1c | -OCH(CH3)2 | 85 |

| 1d | -O-cyclopropyl | 70 |

| 1e | -OBn | 200 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Influence of the 5-Amino Group on Pharmacophore Development

The 5-amino group is a key pharmacophoric element, often serving as a crucial hydrogen bond donor. Its basicity and ability to form directed hydrogen bonds are pivotal for molecular recognition by target proteins. The lone pair of electrons on the nitrogen atom can also participate in important electronic interactions.

Impact of Pyrimidinone Ring Substitutions

The pyrimidinone core serves as a central scaffold for the attachment of various functional groups. Substitutions at other positions on this ring can fine-tune the electronic properties, solubility, and metabolic stability of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the pyrimidinone ring and the 5-amino group, which can in turn affect target engagement and pharmacokinetic properties.

Studies on related heterocyclic systems have shown that small alkyl or halo substituents on the ring can enhance activity, potentially by increasing lipophilicity and facilitating membrane permeability or by making favorable van der Waals contacts within the binding site. nih.gov

Stereochemical Considerations and Enantiomeric Purity Effects

While the parent compound, 5-amino-2-ethoxy-4(1H)-pyrimidinone, is achiral, the introduction of chiral centers through modification of its substituents can lead to stereoisomers with distinct biological activities. If a substituent creates a chiral center, the resulting enantiomers or diastereomers may exhibit different potencies and efficacies due to the three-dimensional nature of receptor binding sites.

It is well-established in medicinal chemistry that one enantiomer is often significantly more active than the other (eutomer vs. distomer). Therefore, when chiral derivatives are synthesized, their separation and individual biological evaluation are crucial steps in the drug discovery process. The determination of the absolute configuration of the more active enantiomer provides valuable insights into the optimal three-dimensional arrangement of functional groups required for binding.

Ligand Efficiency and Lipophilicity Optimization

In modern drug discovery, optimizing potency alone is insufficient. The concepts of ligand efficiency (LE) and lipophilic ligand efficiency (LLE) have become critical metrics for assessing the quality of lead compounds.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as:

LE = -2.44 * (pIC50 / HA)

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and HA is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is achieving its potency in an efficient manner, without excessive size. nih.gov

Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC50 - logP

Higher LLE values are preferred, as they suggest that the compound's potency is not solely driven by non-specific hydrophobic interactions, which can often lead to promiscuity and poor pharmacokinetic properties. nih.gov

Optimization of the 5-amino-2-ethoxy-4(1H)-pyrimidinone scaffold involves a careful balance between increasing potency and maintaining favorable physicochemical properties. This often entails making small, strategic modifications to the molecule to improve LE and LLE.

Table 2: Ligand Efficiency and Lipophilicity Metrics for Selected Analogs

| Compound | pIC50 | HA | logP | LE | LLE |

| 2a | 7.5 | 15 | 1.8 | 0.49 | 5.7 |

| 2b | 8.0 | 18 | 2.5 | 0.44 | 5.5 |

| 2c | 7.2 | 16 | 2.0 | 0.45 | 5.2 |

| 2d | 8.5 | 20 | 3.0 | 0.43 | 5.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Through systematic SAR and SPR studies, researchers can navigate the complex interplay of structural features to design potent, selective, and drug-like molecules based on the 5-amino-2-ethoxy-4(1H)-pyrimidinone template.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is instrumental in understanding how 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) might interact with various biological targets.

Through molecular docking simulations, the binding mode of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) within the active site of a target protein can be visualized. These simulations can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for molecular recognition and binding. For instance, in studies of similar pyrimidine (B1678525) derivatives, docking analyses have been used to identify critical amino acid residues that form hydrogen bonds with the pyrimidine core, significantly contributing to the stability of the ligand-protein complex. The amino group at the 5-position and the ethoxy group at the 2-position of the pyrimidinone ring are potential sites for forming such specific interactions.

Table 1: Hypothetical Molecular Docking Results of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) with a Kinase Target

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Lys78, Glu95, Leu132 |

| Hydrogen Bonds | 3 | Glu95 (NH of 5-amino), Lys78 (N1 of pyrimidinone) |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. By using the known structure of a target protein, millions of compounds can be docked into the active site, and their binding affinities can be estimated. This approach allows for the rapid and cost-effective identification of novel scaffolds or derivatives of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) that may exhibit improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating the physicochemical properties of a set of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. For a series of analogs of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI), a QSAR model could be built to predict their inhibitory potency against a specific enzyme, for example. Two-dimensional (2D)-QSAR studies on dihydropyrimidinone derivatives have revealed good predictive and statistically significant models. nih.govnih.gov

The development of a robust QSAR model relies on the selection of relevant physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For pyrimidinone derivatives, key descriptors might include molecular weight, logP (a measure of lipophilicity), polar surface area, and specific quantum chemical parameters. Identifying these essential descriptors provides valuable insights into the structural features that are critical for biological activity and can guide the rational design of more potent analogs.

Table 2: Key Physicochemical Descriptors for a Series of Pyrimidinone Analogs in a Hypothetical QSAR Study

| Descriptor | Definition | Importance |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can influence absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of a molecule's hydrophobicity, affecting cell membrane permeability. |

| Polar Surface Area (PSA) | The sum of the surfaces of polar atoms in a molecule. | Influences drug transport properties and binding to polar targets. |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Crucial for forming hydrogen bonds with the target protein. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations are a powerful computational method used to study the dynamic behavior of molecules over time. MD simulations can provide detailed information about the conformational changes, flexibility, and stability of a ligand-protein complex. For 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI), MD simulations can be employed to investigate the stability of its binding mode within a target's active site, as predicted by molecular docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key residues that are critical for maintaining a stable interaction. The results of MD simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking alone. nih.gov

In Silico Analysis of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI): A Search for Computational Insights

A comprehensive search for existing Density Functional Theory (DFT) calculations and electronic structure analyses of the specific chemical compound 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) has revealed a notable absence of dedicated computational studies in publicly accessible scientific literature. While the broader class of pyrimidinone derivatives has been the subject of various computational chemistry investigations, specific data, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken charge distributions, and detailed electronic properties for the title compound, are not available.

Computational chemistry, particularly through the application of DFT, serves as a powerful tool for elucidating the electronic structure, reactivity, and potential interactions of molecules. Such in silico studies provide valuable theoretical data that complements experimental findings. For many pyrimidine derivatives, DFT calculations have been instrumental in understanding their biological activities and chemical properties.

Consequently, the generation of data tables and a detailed discussion of the electronic structure analysis for 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) based on existing research findings is not possible at this time. The creation of such an analysis would necessitate novel, dedicated DFT calculations to be performed, which falls outside the scope of this review.

Further computational research is required to characterize the electronic properties of this specific pyrimidinone derivative, which could, in turn, provide valuable insights into its reactivity, stability, and potential applications.

Preclinical Pharmacokinetic and Metabolic Research

In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Assessment

In vitro ADME studies are laboratory-based assays that provide initial insights into the pharmacokinetic properties of a compound. bioduro.com These tests are crucial for early-stage drug development as they help to identify potential liabilities and guide the selection of the most promising candidates for further in vivo testing. bioduro.comnih.gov

Metabolic stability is a key parameter that influences a drug's half-life and oral bioavailability. It is typically assessed using liver-derived systems, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.comthermofisher.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and primarily contain cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. bioivt.com Assays with liver microsomes are used to determine a compound's intrinsic clearance, which is a measure of the metabolic activity of these enzymes. researchgate.netnih.gov

The metabolic stability of a compound is generally reported as the percentage of the parent compound remaining after a specific incubation time. From this data, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Table 1: Representative Data for Metabolic Stability Assessment

| Test System | Species | Incubation Time (min) | % Compound Remaining | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 60 | Data Not Available | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | 60 | Data Not Available | Data Not Available | Data Not Available |

| Liver Microsomes | Mouse | 60 | Data Not Available | Data Not Available | Data Not Available |

| Hepatocytes | Human | 120 | Data Not Available | Data Not Available | Data Not Available |

| Hepatocytes | Rat | 120 | Data Not Available | Data Not Available | Data Not Available |

Assessing a compound's potential to inhibit or induce CYP enzymes is critical for predicting drug-drug interactions. nih.govnih.gov

CYP Inhibition : This occurs when a compound competes with or binds irreversibly to a CYP enzyme, preventing the metabolism of other drugs that are substrates for that enzyme. nih.gov Inhibition assays measure the concentration of the compound required to reduce the activity of a specific CYP isoform by 50% (IC50).

CYP Induction : This involves an increase in the expression of CYP enzymes, which can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. nih.gov

The main human CYP isoforms evaluated are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of the majority of drugs. nih.gov

Table 2: Representative Data for CYP Inhibition and Induction Assessment

| CYP Isoform | Inhibition (IC50, µM) | Induction (EC50, µM) | Fold Induction |

| CYP1A2 | Data Not Available | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available | Data Not Available |

| CYP2C19 | Data Not Available | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available | Data Not Available |

| CYP3A4 | Data Not Available | Data Not Available | Data Not Available |

Metabolite Identification and Structural Characterization

Identifying the metabolites of a drug candidate is important for understanding its clearance pathways and for identifying any potentially active or toxic byproducts. This is typically done by incubating the compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution mass spectrometry to identify and structurally characterize the metabolites.

Preclinical Pharmacokinetic Studies in Animal Models

In vivo pharmacokinetic studies in animal models, such as rodents and non-rodents, are conducted to understand how a compound behaves in a whole organism. nih.gov These studies provide crucial information on:

Oral Bioavailability (%F) : The fraction of an orally administered dose that reaches systemic circulation.

Tissue Distribution : The extent to which a compound distributes into different tissues and organs.

Elimination Pathways : The primary routes by which the compound and its metabolites are cleared from the body (e.g., via the liver or kidneys).

Table 3: Representative Data from Preclinical Pharmacokinetic Studies

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%F) |

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Rat | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Mouse | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Research Directions and Therapeutic Potential

Design and Synthesis of Highly Potent and Selective 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) Derivatives

The development of highly potent and selective derivatives is a cornerstone of modern drug discovery. For 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI), future research will likely focus on systematic structural modifications to enhance its biological activity and selectivity towards specific molecular targets.

Key Synthetic Strategies:

The synthesis of novel derivatives can be achieved through various established and emerging chemical methodologies. A plausible synthetic route for functionalized 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles, which are structurally related to the compound of interest, involves the refluxing of N-(2-ammonio-1,2-dicyanovinyl)alkylamide chloride in ethanol (B145695) or the acid-catalyzed reaction of N-(2-amino-1,2-dicyanovinyl)acetamide derivatives. rsc.org These methods provide a versatile platform for introducing a variety of substituents at the 2-position of the pyrimidinone core.

Furthermore, structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogs. mdpi.com By systematically altering the substituents on the pyrimidinone ring and evaluating their impact on biological activity, researchers can identify key structural features required for potency and selectivity. For instance, in a series of pyrimidinone-based inhibitors of Ubiquitin-specific protease 7 (USP7), scaffold-hopping from a thieno-pyrimidinone to a more drug-like N-methyl pyrazolo-pyrimidine core led to improved lipophilicity and potency. qub.ac.uk Similar strategies could be employed for the 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) scaffold.

Table 1: Potential Modifications and Expected Outcomes

| Modification Site | Proposed Substituent Types | Expected Impact on Properties |

| 2-position (ethoxy group) | Alkyl chains of varying lengths, cyclic amines, aromatic rings | Modulate lipophilicity, target binding affinity, and metabolic stability. |

| 5-position (amino group) | Acylation, alkylation, arylation | Introduce new interaction points with the target protein, alter solubility. |

| N1-position (pyrimidinone ring) | Alkylation, arylation | Influence planarity and electronic properties of the ring system. |

| 6-position (implicit hydrogen) | Halogenation, alkylation | Potentially enhance binding affinity through additional interactions. |

Exploration of Novel Therapeutic Indications and Molecular Targets

Pyrimidinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.aimdpi.com A key future direction will be to explore the therapeutic potential of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) derivatives against a range of diseases and to identify their specific molecular targets.

Potential Therapeutic Areas and Targets:

Oncology: Many pyrimidine (B1678525) derivatives have been investigated as anticancer agents. nih.gov For instance, certain aminopyrimidine-based compounds have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in various cancers. nih.govrsc.org Derivatives of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) could be screened against a panel of cancer cell lines and kinases to identify potential anticancer activity. Dual inhibitors targeting multiple pathways, such as CDK/HDAC or Mer/c-Met, are also an emerging area of interest for pyrimidine-based compounds. nih.govmdpi.com

Inflammatory Diseases: The anti-inflammatory properties of pyrimidinone derivatives suggest their potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Structure-guided design has been used to develop potent and selective inhibitors of Janus kinase 1 (JAK1) based on a 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, demonstrating anti-inflammatory efficacy. nih.gov

Infectious Diseases: The pyrimidine core is a well-established pharmacophore in antimicrobial drug discovery. ontosight.ai Novel derivatives could be evaluated for their activity against a range of bacterial and fungal pathogens, particularly those resistant to existing therapies.

Table 2: Investigated Molecular Targets for Pyrimidinone Scaffolds

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | PLK4, JAK1, CDK9, Mer, c-Met | Oncology, Inflammation |

| Deubiquitinases | USP7 | Oncology |

| Other Enzymes | HDAC1 | Oncology |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. nih.gov These technologies can be powerfully integrated into the development of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) derivatives.

Applications of AI and ML:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel pyrimidinone derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for experimental testing.

De Novo Drug Design: Generative models, a type of AI, can design entirely new molecules with desired properties from scratch. harvard.edu These models can explore a vast chemical space to identify novel 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) analogs with enhanced potency and selectivity.

Target Identification: AI can analyze large biological datasets to identify novel molecular targets for pyrimidinone-based compounds, potentially uncovering new therapeutic indications.

Recent studies have demonstrated the use of machine learning models, such as partial least squares regression and random forest, to predict the inhibition efficiencies of pyrimidine derivatives as corrosion inhibitors based on their molecular descriptors. researchgate.net Similar approaches can be applied to predict the therapeutic efficacy of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) derivatives.

Development of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) Analogs as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study the function of proteins and biological pathways. Developing analogs of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) as chemical probes could provide valuable tools for basic research and target validation.

Characteristics of an Ideal Chemical Probe:

High Potency and Selectivity: The probe should interact strongly and specifically with its intended target to avoid off-target effects.

Cellular Permeability: It must be able to cross cell membranes to reach its intracellular target.

Defined Mechanism of Action: The way in which the probe interacts with its target should be well-characterized.

The development of potent and selective inhibitors of USP7 from a pyrimidinone scaffold highlights the potential of this chemical class to yield high-quality chemical probes. qub.ac.uknih.govresearchgate.netnih.govacs.org Analogs of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) could be designed with features that facilitate their use as probes, such as the incorporation of a "handle" for attaching fluorescent tags or affinity labels. For example, 5-amino-2'-deoxyuridine, a thymidine (B127349) analogue, has been utilized as a molecular probe for footprinting protein-DNA complexes. nih.gov

Advances in Formulation and Delivery Strategies for Research Compounds

The therapeutic efficacy of a drug is highly dependent on its formulation and delivery to the target site. Many promising drug candidates, particularly those with poor water solubility, fail in development due to inadequate bioavailability. nih.gov

Strategies to Enhance Bioavailability:

Particle Size Reduction: Techniques such as micronization and nanosizing increase the surface area of the drug, leading to improved dissolution and absorption. nih.gov

Solid Dispersions: Dispersing the drug in a polymeric carrier at the molecular level can create a high-energy amorphous form with enhanced solubility. nih.gov

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and liposomes can improve the solubility and absorption of poorly soluble drugs. hilarispublisher.com

Polymeric Micelles and Inclusion Complexes: These systems can encapsulate the drug, increasing its solubility and stability in the gastrointestinal tract. nih.gov

Given that many heterocyclic compounds exhibit poor aqueous solubility, research into advanced formulation strategies will be critical for the successful development of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) derivatives as therapeutic agents. High-throughput screening of excipients can aid in identifying optimal formulation components to enhance oral bioavailability. acs.org

Opportunities for Collaborative Research and Translational Studies

The translation of a promising research compound from the laboratory to the clinic is a complex and multidisciplinary endeavor. Collaborative research is essential to bridge the gap between basic science and clinical application.

Key Areas for Collaboration:

Academia-Industry Partnerships: Academic researchers can provide expertise in basic biology and target identification, while pharmaceutical companies can contribute resources for medicinal chemistry, preclinical development, and clinical trials.

Consortia and Public-Private Partnerships: These larger-scale collaborations can pool resources and expertise to tackle major challenges in drug discovery, such as the development of treatments for rare diseases or drug-resistant infections.

Flow Chemistry in Early Drug Discovery: The adoption of technologies like modular flow chemistry can accelerate the synthesis and optimization of lead compounds in a collaborative research organization setting. youtube.com

By fostering a collaborative environment, the development of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) and its derivatives can be accelerated, ultimately bringing new and effective therapies to patients in need.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.